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Compound of Interest

Compound Name: 2-Amino-2-hydroxymethylindane

Cat. No.: B166931

Introduction: Unveiling the Potential of a Rigid
Amino Alcohol

In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular
scaffolds that offer a blend of structural rigidity, synthetic versatility, and favorable
pharmacological properties is perpetual. 2-Amino-2-hydroxymethylindane, a chiral amino
alcohol built upon a constrained indane framework, has emerged as a compelling building
block for the synthesis of a diverse array of bioactive molecules. Its rigid bicyclic structure
provides a well-defined three-dimensional orientation for appended functional groups, a crucial
attribute for precise molecular recognition at biological targets. The presence of both a primary
amine and a primary alcohol offers two orthogonal points for chemical modification, enabling
the construction of complex molecular architectures.

This technical guide provides an in-depth exploration of the synthesis and application of 2-
amino-2-hydroxymethylindane. We will delve into a robust synthetic protocol for the
preparation of this key intermediate and showcase its utility in the development of potent
bioactive agents, with a particular focus on analogues of the immunosuppressive drug FTY720
(Fingolimod) and their activity as sphingosine kinase inhibitors. The protocols and insights
presented herein are designed to empower researchers, scientists, and drug development
professionals to harness the potential of this versatile scaffold in their own discovery programs.
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Part 1: Synthesis of the Core Scaffold: 2-Amino-2-
hydroxymethylindane

A reliable and scalable synthesis of the 2-amino-2-hydroxymethylindane core is paramount
for its widespread application. While various synthetic strategies can be envisioned, a
particularly efficient approach involves the construction of the indane ring system around a
readily available chiral amino acid precursor, followed by functional group manipulation. This
retrosynthetic strategy allows for the introduction of chirality early in the sequence, a key
consideration for the development of stereochemically defined drug candidates.

Retrosynthetic Analysis

Our proposed synthesis begins with the retrosynthesis of 2-amino-2-hydroxymethylindane.
The primary alcohol can be envisioned as arising from the reduction of a carboxylic acid. This
leads back to the key intermediate, 2-aminoindane-2-carboxylic acid. This constrained, non-
proteinogenic amino acid can be synthesized through the dialkylation of a nucleophilic glycine
equivalent with a,a’-dibromo-o0-xylene, a strategy that efficiently constructs the indane ring.

[GIYCine Equivalent + a,u'-dibromo-o-xylena Dialkylation & Cyclization 2-Aminoindane-2-carboxylic aciaMG-Amin0-2-hydroxymethylindana
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Caption: Retrosynthetic analysis of 2-amino-2-hydroxymethylindane.

Experimental Protocol: Synthesis of 2-Aminoindane-2-
carboxylic acid

This protocol is adapted from a reported synthesis of 2-aminoindane-2-carboxylic acid, which
utilizes a nickel(ll) complex of a glycine Schiff base as a nucleophilic glycine equivalent.[1] This
method offers high yields and stereocontrol.

Step 1: Formation of the Nickel(ll)-Glycine Complex

o Rationale: The nickel(Il) complex serves to activate the a-carbon of glycine, making it
sufficiently nucleophilic for alkylation. The chiral ligand on the nickel complex can be used to
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induce asymmetry if a stereoselective synthesis is desired.

e Procedure:

o To a solution of glycine (1.0 eq) and a suitable chiral Schiff base ligand (e.qg., (S)-2-[N-(N'-
benzylprolyl)aminolbenzophenone) (1.0 eq) in methanol, add nickel(ll) nitrate hexahydrate
(1.0 eq).

o Add a solution of sodium hydroxide (2.0 eq) in methanol and stir the mixture at room
temperature for 1-2 hours.

o The resulting colored precipitate of the Ni(ll)-glycine complex is collected by filtration,
washed with methanol, and dried under vacuum.

Step 2: Dialkylation and Cyclization

o Rationale: This one-pot reaction first involves the mono-alkylation of the activated glycine a-
carbon with one of the benzylic bromides of a,a’-dibromo-o-xylene. A subsequent
intramolecular alkylation then closes the five-membered ring to form the indane system.

e Procedure:

o Suspend the dried Ni(ll)-glycine complex (1.0 eq) in a suitable solvent such as
dimethylformamide (DMF).

o Add a base, such as powdered potassium hydroxide (2.2 eq), and stir the suspension at
room temperature.

o Add a solution of a,a'-dibromo-o-xylene (1.1 eq) in DMF dropwise to the reaction mixture.

o Stir the reaction at room temperature for 24-48 hours, monitoring the progress by thin-
layer chromatography (TLC).

o Upon completion, pour the reaction mixture into water and extract with an organic solvent
(e.g., dichloromethane).

o The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated
under reduced pressure to yield the crude Ni(ll)-complex of 2-aminoindane-2-carboxylic
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acid.

Step 3: Decomposition of the Complex and Isolation of the Amino Acid

o Rationale: The final step involves the removal of the nickel and the chiral ligand to liberate
the free amino acid.

e Procedure:

o Dissolve the crude Ni(ll)-complex in a mixture of methanol and hydrochloric acid (e.g., 2M
HCI).

o Stir the solution at room temperature for several hours or until the color of the complex
disappears.

o Concentrate the solution under reduced pressure.

o The resulting solid is then purified, for example, by ion-exchange chromatography, to yield
pure 2-aminoindane-2-carboxylic acid.[1]

Step Reactants Key Reagents Solvent Typical Yield
Glycine, Chiral
1 Ligand, NaOH Methanol >90%

Ni(NO3)2:6H20

Ni(Il)-Glycine
2 Complex, a,a'- KOH DMF 85-95%

dibromo-o-xylene

Ni(ll)-Product
3 HCI Methanol/Water >95%
Complex

Table 1:
Summary of the
synthetic steps
for 2-
aminoindane-2-

carboxylic acid.
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Experimental Protocol: Reduction to 2-Amino-2-
hydroxymethylindane

The reduction of the carboxylic acid functional group in amino acids to the corresponding
primary alcohol is a well-established transformation, typically achieved with powerful reducing
agents like lithium aluminum hydride (LiAlIH4).[2][3]

o Rationale: LiAlHa is a potent source of hydride ions (H™) that readily reduces carboxylic acids
to primary alcohols. The reaction proceeds via an aluminum alkoxide intermediate which is
subsequently hydrolyzed during the workup to afford the alcohol. Care must be taken due to
the high reactivity of LiAlH4 with protic solvents and water.

e Procedure:

o In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel,
and a nitrogen inlet, suspend lithium aluminum hydride (LiAIH4) (excess, e.g., 2-3 eq) in
anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

o Cool the suspension to 0 °C using an ice bath.

o Slowly add a solution of 2-aminoindane-2-carboxylic acid (1.0 eq) in anhydrous THF to the
LiAlH4 suspension via the dropping funnel. Caution: Vigorous evolution of hydrogen gas
will occur.

o After the addition is complete, allow the reaction mixture to warm to room temperature and
then heat to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).

o Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlHa by the
sequential dropwise addition of water, followed by a 15% aqueous solution of sodium
hydroxide, and then more water (Fieser workup).

o Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly
with THF.

o Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure to yield 2-amino-2-hydroxymethylindane. The product can be
further purified by crystallization or chromatography.
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Reactant Reducing Agent  Solvent Workup Typical Yield
2-Aminoindane- ) Fieser (H20,

] ] LiAIH4 Anhydrous THF 70-85%
2-carboxylic acid NaOH(aq), H20)
Table 2:

Summary of the
reduction of 2-
aminoindane-2-

carboxylic acid.

Part 2: Application in the Synthesis of Bioactive
FTY720 Analogues

The immunosuppressive drug FTY720 (Fingolimod) is a structural analogue of sphingosine and
acts as a sphingosine-1-phosphate (S1P) receptor modulator. The 2-amino-2-
hydroxymethylindane scaffold provides a conformationally restricted platform for the
synthesis of novel FTY720 analogues with potentially improved pharmacological profiles,
including selectivity for different S1P receptor subtypes or activity against other targets like
sphingosine kinase 1 (SK1).[4][5]

Rationale for Using the 2-Amino-2-hydroxymethylindane
Scaffold

The indane core mimics the hydrophobic tail of sphingosine while offering a more rigid and
defined orientation. This conformational constraint can lead to enhanced binding affinity and
selectivity for specific protein targets. The amino and hydroxyl groups are crucial for mimicking
the polar headgroup of sphingosine and for phosphorylation, which is often required for the
biological activity of FTY720 and its analogues.[6]

General Synthetic Strategy for FTY720 Analogues

A common synthetic route to FTY720 analogues from 2-amino-2-hydroxymethylindane
involves the protection of the amino and hydroxyl groups, followed by the introduction of a side
chain that mimics the long alkyl chain of FTY720. This is typically achieved through a coupling
reaction, followed by deprotection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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the-synthesis-of-bioactive-molecules]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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